molecular formula C11H18N4O2S B2372399 Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 955368-92-0

Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B2372399
CAS No.: 955368-92-0
M. Wt: 270.35
InChI Key: CIHYJVKFXRMOMB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C11H18N4O2S and its molecular weight is 270.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Efficient Syntheses of Ethyl Pyrimidine Carboxylates and Derivatives A simple and efficient procedure for the synthesis of ethyl pyrimidine carboxylates and their derivatives, including Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate, has been reported. These products are obtained via cyclocondensation reactions under mild, basic, aqueous conditions, showcasing the chemical versatility of these compounds (Zanatta et al., 2015).

Chemical Reactions Involving Pyrimidine Carboxylates The synthesis of thieno[3,4-d]pyrimidines by reacting ethyl pyrimidine carboxylates with 1,3-dicarbonyl compounds has been studied. These reactions involve the elimination of corresponding ketones to yield the pyrimidine derivatives, indicating the compound's reactivity and potential for creating novel molecular structures (Ryndina et al., 2002).

Structural and Mechanistic Insights

Pyridine-Based Heterocycles Synthesis The synthesis of Pyridine-based heterocycles using ethyl pyrimidine carboxylate as a starting material has been demonstrated. This process involves reactions with various reagents under different conditions, showcasing the compound's utility in the generation of complex molecular structures (El-Kashef et al., 2010).

Kinetic Studies on Oxidation of Pyrimidine Derivatives Kinetic studies on the oxidation of ethyl pyrimidine carboxylate by potassium dichromate in aqueous perchloric acid medium have been conducted. These studies have provided valuable information about the reaction's order, rate law, and activation parameters, shedding light on the compound's chemical behavior under oxidative conditions (Padmini et al., 2016).

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-(2-propan-2-ylhydrazinyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-5-17-10(16)8-6-12-11(18-4)13-9(8)15-14-7(2)3/h6-7,14H,5H2,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHYJVKFXRMOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NNC(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.